molecular formula C12H18ClNO2 B2996166 4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline CAS No. 306979-56-6

4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline

Cat. No.: B2996166
CAS No.: 306979-56-6
M. Wt: 243.73
InChI Key: YWPAUIHREZARDP-UHFFFAOYSA-N
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Description

4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol . This compound is an aniline derivative, characterized by the presence of a chloro group and a dimethoxy-substituted alkyl chain attached to the nitrogen atom of the aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline typically involves the reaction of 4-chloroaniline with 1,1-dimethoxy-2-methylpropane under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline is unique due to the presence of both the chloro group and the dimethoxy-substituted alkyl chain, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2/c1-12(2,11(15-3)16-4)14-10-7-5-9(13)6-8-10/h5-8,11,14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPAUIHREZARDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(OC)OC)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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